molecular formula C17H12ClNOS2 B11683111 5-(2-Chloro-benzylidene)-2-thioxo-3-p-tolyl-thiazolidin-4-one

5-(2-Chloro-benzylidene)-2-thioxo-3-p-tolyl-thiazolidin-4-one

Cat. No.: B11683111
M. Wt: 345.9 g/mol
InChI Key: KPTZVDTVGZIFAC-XNTDXEJSSA-N
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Description

5-(2-Chloro-benzylidene)-2-thioxo-3-p-tolyl-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features a benzylidene group substituted with a chlorine atom and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-benzylidene)-2-thioxo-3-p-tolyl-thiazolidin-4-one typically involves the condensation of thiazolidine-2,4-dione with an appropriate aldehyde. The general method includes the following steps :

    Starting Materials: Thiazolidine-2,4-dione, 2-chlorobenzaldehyde, and p-tolyl aldehyde.

    Catalyst: Piperidine is commonly used as a catalyst.

    Solvent: Ethanol is used as the solvent for the reaction.

    Reaction Conditions: The reaction mixture is refluxed, typically at temperatures around 78-80°C, for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, eco-friendly methods are being explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-benzylidene)-2-thioxo-3-p-tolyl-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The chlorine atom on the benzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2-Chloro-benzylidene)-2-thioxo-3-p-tolyl-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its ability to inhibit pteridine reductase 1 (PTR1), an enzyme essential for the survival of Leishmania parasites. The compound binds to the active site of PTR1, disrupting its function and leading to the death of the parasite .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Chloro-benzylidene)-2-thioxo-3-p-tolyl-thiazolidin-4-one is unique due to its specific structural features, such as the combination of a thiazolidinone ring with a chlorobenzylidene and p-tolyl group

Properties

Molecular Formula

C17H12ClNOS2

Molecular Weight

345.9 g/mol

IUPAC Name

(5E)-5-[(2-chlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12ClNOS2/c1-11-6-8-13(9-7-11)19-16(20)15(22-17(19)21)10-12-4-2-3-5-14(12)18/h2-10H,1H3/b15-10+

InChI Key

KPTZVDTVGZIFAC-XNTDXEJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3Cl)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S

Origin of Product

United States

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